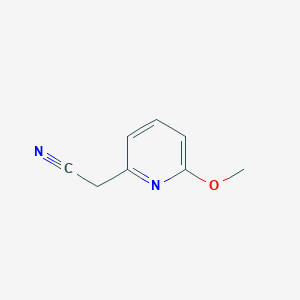

2-(6-Methoxypyridin-2-yl)acetonitrile

Beschreibung

BenchChem offers high-quality 2-(6-Methoxypyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methoxypyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(6-methoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYIRHWBNGDYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670483 | |

| Record name | (6-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000512-48-0 | |

| Record name | 6-Methoxy-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000512-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(6-Methoxypyridin-2-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(6-Methoxypyridin-2-yl)acetonitrile features a methoxypyridine moiety attached to an acetonitrile group. This unique configuration contributes to its biological activity, particularly in the context of its interaction with various biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to 2-(6-Methoxypyridin-2-yl)acetonitrile. One study demonstrated that derivatives with similar structures exhibited significant inhibition of Zika virus (ZIKV) replication. For instance, compounds containing the 6-methoxy-pyridin-2-yl group showed up to 99.9% inhibition at concentrations as low as 1 μM .

| Compound | % Inhibition at 10 μM | % Inhibition at 1 μM |

|---|---|---|

| 1 | 99.9% | 68.4% |

| 22 | 99.9% | 90.0% |

| 35 | 99% | 68% |

This data indicates that the presence of the methoxy group significantly enhances antiviral activity, suggesting that modifications in this region can optimize efficacy against viral pathogens.

Anticancer Activity

Another aspect of interest is the compound's potential in cancer treatment. Research indicates that similar pyridine-containing compounds can selectively target multidrug-resistant (MDR) cancer cells. The structure-activity relationship (SAR) studies have shown that specific substitutions at various positions on the pyridine ring can enhance cytotoxicity against MDR cancer cells .

The mechanism by which 2-(6-Methoxypyridin-2-yl)acetonitrile exerts its effects is believed to involve interaction with key biological targets such as enzymes and receptors involved in cell signaling and viral replication processes. For instance, compounds with a pyridine core have been shown to inhibit specific ATPase activities crucial for parasite survival, indicating a potential target for antimalarial therapies .

Case Study: Antiviral Efficacy

A comparative study involving various analogs of pyridine derivatives demonstrated that those with enhanced lipophilicity and polar functionalities exhibited improved antiviral activity against ZIKV and other flaviviruses. The study emphasized the importance of structural optimization in developing effective antiviral agents .

Case Study: Anticancer Properties

In another investigation, the efficacy of pyridine-based compounds was tested against a panel of MDR cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, further validating their therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of 2-(6-Methoxypyridin-2-yl)acetonitrile exhibit significant anticancer properties. A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the pyridine ring can enhance cytotoxicity against multidrug-resistant cancer cells. For example, certain analogs demonstrated submicromolar potency, suggesting that the methoxy substitution plays a critical role in biological activity .

Phosphodiesterase Inhibition:

Another notable application is in the development of phosphodiesterase inhibitors. Compounds similar to 2-(6-Methoxypyridin-2-yl)acetonitrile have been evaluated for their ability to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways. The selective inhibition of these enzymes can lead to therapeutic benefits in conditions such as schizophrenia and other neuropsychiatric disorders .

Material Science

Dye-Sensitized Solar Cells:

The compound has been explored in the context of dye-sensitized solar cells (DSSCs). Research indicates that complexes formed with 2-(6-Methoxypyridin-2-yl)acetonitrile can enhance the efficiency of light absorption and conversion into electrical energy. The tunable luminescence properties of these complexes allow for optimization in solar cell applications .

Catalysis

Electrocatalytic Reactions:

In the field of catalysis, copper complexes derived from 2-(6-Methoxypyridin-2-yl)acetonitrile have shown promising results in electrocatalytic CO2 reduction. These catalysts facilitate the conversion of CO2 into useful hydrocarbons and hydrogen, highlighting their potential for addressing energy sustainability challenges .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A comprehensive SAR study investigated various derivatives of 2-(6-Methoxypyridin-2-yl)acetonitrile, revealing that specific substitutions significantly improved activity against drug-resistant cancer cell lines. The results indicated a correlation between structural modifications and enhanced cytotoxic effects, paving the way for new anticancer drug development strategies.

Case Study 2: Electrocatalytic Performance

In a study examining electrocatalytic performance, copper complexes containing 2-(6-Methoxypyridin-2-yl)acetonitrile were tested for their efficiency in CO2 reduction reactions. The findings demonstrated that these complexes could achieve high conversion rates with minimal energy input, showcasing their potential for practical applications in renewable energy technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.